4-Hydroxynitrofurazone

Beschreibung

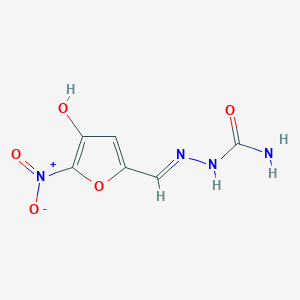

Structure

3D Structure

Eigenschaften

CAS-Nummer |

113849-13-1 |

|---|---|

Molekularformel |

C6H6N4O5 |

Molekulargewicht |

214.14 g/mol |

IUPAC-Name |

[(E)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C6H6N4O5/c7-6(12)9-8-2-3-1-4(11)5(15-3)10(13)14/h1-2,11H,(H3,7,9,12)/b8-2+ |

InChI-Schlüssel |

IZMLEVZCDFBHLC-KRXBUXKQSA-N |

SMILES |

C1=C(OC(=C1O)[N+](=O)[O-])C=NNC(=O)N |

Isomerische SMILES |

C1=C(OC(=C1O)[N+](=O)[O-])/C=N/NC(=O)N |

Kanonische SMILES |

C1=C(OC(=C1O)[N+](=O)[O-])C=NNC(=O)N |

Andere CAS-Nummern |

113849-13-1 |

Synonyme |

4-hydroxynitrofurazone |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes for 4-Hydroxynitrofurazone Production

The generation of this compound, a known oxidation metabolite of nitrofurazone (B1679002) (also known as nitrofural), involves sophisticated synthetic approaches aimed at introducing a hydroxyl group at a specific position on the furan (B31954) ring. mdpi.comnih.govresearchgate.netresearchgate.net

The direct and regioselective hydroxylation of the furan ring presents a significant chemical challenge. This compound is primarily identified as an oxidation metabolite of nitrofurazone, suggesting that enzymatic or biomimetic oxidation processes are key routes to its formation. mdpi.comnih.govresearchgate.net Electrochemical methods have been employed to study the oxidation of nitrofurazone, which can lead to the formation of its hydroxylated derivative. mdpi.com In these studies, applying a specific voltage can facilitate oxidation at particular sites on the molecule. mdpi.com

The high-resolution mass spectrometry (HRMS) analysis of oxidation products confirms the formation of a compound with a molecular formula corresponding to this compound.

| Compound | Ionization Mode | Observed m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| This compound | [M-H]⁻ | 213.0274 | C₆H₅N₄O₅ | nih.gov |

While direct chemical hydroxylation of the electron-deficient furan ring in nitrofurazone is complex, methods developed for other heterocyclic systems, such as copper-catalyzed C-H activation, offer potential pathways that could be adapted for this purpose. rsc.org

An alternative to direct hydroxylation is a multi-step synthesis starting from a pre-hydroxylated precursor. This strategy involves the synthesis of a hydroxylated 5-nitro-2-furaldehyde (B57684) derivative, which is then condensed with a semicarbazide (B1199961). The core challenge lies in the synthesis of the hydroxylated furan aldehyde precursor.

Synthesis of Analogues and Derivatives Bearing the 4-Hydroxynitrofuran Moiety

The 4-hydroxynitrofuran scaffold serves as a versatile starting point for creating a diverse library of related compounds. These derivatization strategies aim to explore the structure-activity relationships by modifying different parts of the molecule.

The hydrazide-hydrazone moiety (-CONH-N=CH-) is a well-established pharmacophore known for a wide range of biological activities. mdpi.comsaspublishers.comnih.gov The synthesis of such derivatives involves the condensation of a carbohydrazide (B1668358) with an appropriate aldehyde or ketone. mdpi.comjrespharm.com

To create analogues of this compound, one could synthesize 4-hydroxy-5-nitro-2-furancarbohydrazide and react it with a variety of substituted aldehydes and ketones. This approach allows for the introduction of diverse structural motifs at the terminus of the side chain. The general synthesis is typically carried out by refluxing the hydrazide and the carbonyl compound in an alcoholic solvent, sometimes with an acid catalyst like glacial acetic acid. mdpi.comjrespharm.com

| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| Acid Hydrazide | Aldehyde or Ketone | Reflux in Ethanol (B145695)/Methanol (B129727), often with acid catalyst | Hydrazide-Hydrazone | mdpi.comsaspublishers.com |

This strategy has been successfully used to create extensive libraries of compounds from various starting materials, indicating its applicability for generating novel 4-hydroxynitrofuran derivatives. jrespharm.comnih.gov

Altering the furan ring itself is a key strategy for creating new analogues. This can involve introducing additional substituents or modifying the existing ones (nitro and hydroxyl groups). The furan ring can undergo various reactions, although its reactivity is influenced by the strongly electron-withdrawing nitro group. nih.govpearson.com Synthetic methods for creating highly functionalized furans often involve multi-step sequences or metal-catalyzed cyclization reactions from acyclic precursors. organic-chemistry.org For instance, new nitrogenous compounds containing a furan ring have been synthesized from 5-hydroxymethylfurfural, demonstrating pathways to functionalized furans. rsc.org

Attaching other heterocyclic rings to the 4-hydroxynitrofuran core is a common approach in medicinal chemistry to enhance biological activity and modulate physicochemical properties. rsc.orgmsu.edu This can be achieved by incorporating a heterocyclic aldehyde in the synthesis of hydrazide-hydrazone derivatives, as described in section 2.2.1. mdpi.com Alternatively, a heterocyclic moiety can be linked to the furan ring itself through various coupling reactions. For example, series of compounds where a 5-nitrofuran is linked to oxadiazoles (B1248032) or pyrazolopyridines have been synthesized and studied. researchgate.net These synthetic strategies provide a robust platform for generating complex molecules with potential for diverse applications.

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its related nitrofuran derivatives are critical steps following their synthesis or extraction from various matrices. These processes are essential for removing impurities, by-products, and unreacted starting materials to obtain a compound of high purity for subsequent analysis or application. The methodologies employed are largely based on established principles of organic chemistry, with techniques selected based on the physicochemical properties of the target compound, such as its polarity, solubility, and stability. Common strategies include recrystallization, extraction, and various forms of chromatography.

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. This method relies on the differences in solubility of the target compound and impurities in a given solvent at different temperatures. For nitrofuran derivatives, recrystallization is frequently the final step in the purification process. For instance, following synthesis, nitrofurazone can be recrystallized from an ethanol-water solvent mixture. Similarly, novel nitrofurantoin (B1679001) analogues have been isolated as crystals, powders, or needles after recrystallization in ethanol and water. sci-hub.se The choice of solvent is critical and is determined by its ability to dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.

Extraction methods, particularly liquid-liquid extraction (LLE) and solid-phase extraction (SPE), are extensively used for the separation and clean-up of nitrofurans from complex mixtures, such as biological or environmental samples. akademisains.gov.myscielo.br LLE utilizes the differential partitioning of a compound between two immiscible liquid phases, commonly an aqueous phase and an organic solvent like ethyl acetate (B1210297). akademisains.gov.myscielo.br SPE is a more modern and efficient technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid adsorbent packed in a cartridge. akademisains.gov.my Various sorbent materials are used for nitrofuran purification, including C18, NH2 columns, and polymeric sorbents like polystyrene–divinylbenzene. akademisains.gov.myirispublishers.comresearchgate.net The SPE process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the target compound with a suitable solvent. akademisains.gov.my

Chromatographic techniques are paramount for both the analytical determination and preparative purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool, offering high resolution and sensitivity. akademisains.gov.myresearchgate.net The separation is achieved on an analytical column, such as a C18 or Phenyl-Hexyl column, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. researchgate.netnih.gov Detection is often performed using UV-Vis or photodiode-array (DAD) detectors. irispublishers.comresearchgate.net For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (LC-MS/MS). scielo.bririspublishers.com In some cases, derivatization of the nitrofuran metabolite with a fluorescent agent like 2-hydroxy-1-naphthaldehyde (B42665) is performed prior to HPLC analysis to improve detection sensitivity. nih.gov

The following table summarizes various purification and isolation techniques applied to nitrofurazone and its derivatives, which are applicable to this compound.

Table 1: Purification and Isolation Methods for Nitrofuran Derivatives

| Compound Class | Method | Key Parameters | Findings/Application | Citations |

|---|---|---|---|---|

| Nitrofurazone | Recrystallization | Solvent: Ethanol-water (1:1) | The final product was collected after refluxing, washing with ethanol and water, and drying. | |

| Nitrofurantoin Analogues | Recrystallization | Solvent: Ethanol and water | Analogues were isolated as crystals, powder, or needles following synthesis. | sci-hub.se |

| Nitrofuran Residues | Liquid-Liquid Extraction (LLE) & Solid-Phase Extraction (SPE) | LLE Solvent: Ethyl acetateSPE Sorbent: C18 | Employed for optimal purification and clean-up procedures prior to HPLC analysis. | akademisains.gov.my |

| Nitrofuran Metabolites | Solid-Phase Extraction (SPE) | SPE Sorbent: Polystyrene–divinylbenzene copolymer (SDB–L) or NH2 columns | Used for sample clean-up after hydrolysis and derivatization with 2-nitrobenzaldehyde. | irispublishers.com |

| Nitrofurans (in water) | Solid-Phase Extraction (SPE) & HPLC-UV/PAD | SPE Sorbent: C18HPLC Mobile Phase: Acetonitrile (B52724) and 0.01 M sodium acetate buffer (pH=6.0) | Achieved average recovery rates of 63% to 90% for the targeted nitrofuran compounds. | researchgate.net |

| Nitrofuran Metabolites | HPLC with Fluorescence Detection (HPLC-FLD) | Column: YMC-Pack Polymer C18Derivatizing Agent: 2-hydroxy-1-naphthaldehyde | A sensitive method for simultaneous determination with recoveries > 92.3%. | nih.gov |

Molecular and Cellular Biotransformation Pathways

Oxidative Metabolism of Nitrofuran Parent Compounds Leading to 4-Hydroxynitrofurazone

While the reductive metabolism of nitrofurans is widely studied due to its link to their biological activity, oxidative pathways represent an important alternative route of biotransformation. karger.com One of the primary oxidative metabolites of nitrofurazone (B1679002) is its 4-hydroxy derivative. mdpi.comresearchgate.netresearchgate.net

The hydroxylation of the nitrofuran ring is an oxidative metabolic reaction primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes. karger.comnih.gov These enzymes are capable of introducing a hydroxyl group onto the furan (B31954) ring at the C-4 position, converting the parent compound, nitrofurazone, into this compound. Studies have suggested that the constitutive forms of rat cytochromes P450 can facilitate the 4-hydroxylation of nitrofurazone and other related 5-nitrofuran antibiotics. karger.com The interplay between these oxidative routes and the more dominant reductive pathways can be influenced by various factors, including the induction state of the enzymes involved. karger.com

The existence of this compound as a bona fide metabolite has been confirmed in in vivo studies. Researchers have successfully isolated this compound from the urine of rats that were orally administered the parent nitrofurazone. karger.com The identification of the isolated metabolite was rigorously confirmed through comparative analysis. The ultraviolet (UV) and nuclear magnetic resonance (NMR) spectra of the urinary metabolite were found to be identical to those of a synthetically prepared this compound standard, verifying its structure. karger.com This intensely yellow, polar metabolite was also detectable via thin-layer chromatography (TLC) in the urine collected from dosed rats. karger.com

Subsequent Biotransformations of this compound

Following its formation, this compound can be subjected to further metabolic processes, primarily through reductive pathways that target the nitro group.

The reduction of the nitro group is considered a critical step for the biological activity of 5-nitrofuran compounds. karger.com This process is catalyzed by enzymes known as nitroreductases (Type I and Type II) and, in some cases, azoreductases. researchgate.netnih.govnih.gov The reduction occurs in a stepwise manner, involving the transfer of multiple electrons. The initial step often involves the formation of a nitro anion radical (R-NO₂•⁻). scielo.brscielo.br

This multi-step reduction ultimately leads to the formation of a hydroxylamine (B1172632) derivative (R-NHOH), a highly reactive species believed to be a primary contributor to the cytotoxic effects of these compounds. researchgate.netscielo.br The main metabolic products resulting from the reduction of the parent compound, nitrofurazone, are identified as semicarbazide (B1199961) and the corresponding hydroxylamine. mdpi.comresearchgate.netresearchgate.net While these products are documented for nitrofurazone, the same reductive transformation of the nitro group is expected to occur for its 4-hydroxy metabolite.

Electrochemical methods, such as cyclic voltammetry (CV), square wave voltammetry (SWV), and polarography, have been instrumental in elucidating the complex reduction mechanism of nitrofurazone and its analogues. scielo.brscielo.brrsc.org These studies simulate the electron transfer processes that occur during metabolic reduction.

Research has shown that the electrochemical reduction of nitrofurazone is an irreversible, diffusion-controlled process that occurs in multiple steps. rsc.org In non-aqueous or mixed solvent systems, the reduction often proceeds through an initial one-electron transfer to form a stable nitro anion radical (R-NO₂•⁻). scielo.brnih.gov In aqueous media, the process typically involves a four-electron reduction of the nitro group to form the corresponding hydroxylamine derivative. scielo.br The specific behavior and the number of reduction steps can be influenced by the pH of the medium and the type of electrode used. rsc.orgnih.gov

| Electrochemical Technique | Key Findings | Reference |

|---|---|---|

| Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) | In non-aqueous ionic liquids, reduction occurs in two reversible steps, indicating the formation of a nitro-anion radical followed by its dianion. | scielo.br |

| Differential Pulse and Cyclic Voltammetries | In aqueous medium, the reduction involves 4 electrons. A reversible peak at a more positive potential corresponds to the formation of a nitro anion radical. | scielo.br |

| D.c. Polarography | Observed two-step, irreversible, and diffusion-controlled reduction waves in various buffer systems. The number of electrons involved in the overall reduction was determined to be four. | rsc.org |

| Cyclic Voltammetry (CV) at various electrodes (Hg, Carbon, Gold, Platinum) | At solid electrodes in aqueous conditions, the one-electron RNO₂/RNO₂•⁻ couple was identified, whereas on a mercury electrode, reduction proceeded directly to the hydroxylamine. | nih.gov |

Mechanistic Investigations at the Molecular and Subcellular Levels

Elucidation of Molecular Targets and Ligand-Target Interactions

Identifying the precise molecular targets of 4-Hydroxynitrofurazone is an ongoing area of research. As a metabolite of nitrofurazone (B1679002), it is presumed to share or interact with a similar spectrum of biological molecules. The primary targets for nitrofuran-based drugs are generally understood to be intracellular proteins and nucleic acids. researchgate.net The interaction is not a simple ligand-receptor binding event but rather a consequence of the reactive intermediates formed during the compound's bioreduction.

The search for specific targets often employs computational methods, such as in silico target prediction and reverse screening, where a known ligand is computationally docked against a library of potential protein targets. nih.govmdpi.com These approaches use chemical similarity, comparing the drug molecule to sets of ligands known to bind specific targets, to predict new associations. nih.gov For nitrofurans, proteins that have been investigated as potential molecular targets include various enzymes that are susceptible to the oxidative stress induced by the drug's metabolites. researchgate.net The covalent modification of these macromolecules by reactive intermediates is a key aspect of the ligand-target interaction.

Role of the Nitro Group in Molecular Action and Bioreduction

The nitro group (-NO2) is the pharmacophore of this compound, essential for its biological activity. researchgate.netmdpi.com Its strong electron-withdrawing nature significantly influences the electronic distribution of the molecule and is the site of metabolic activation. researchgate.netmdpi.com The therapeutic and cytotoxic effects of nitroaromatic compounds are generally not caused by the parent compound itself but by the reactive species generated during the reduction of the nitro group by cellular enzymes, particularly nitroreductases. researchgate.netscielo.br This process of bioreduction is a prerequisite for its molecular action.

The initial and rate-limiting step in the bioreduction of this compound is a one-electron reduction to form a nitro anion radical (R-NO₂•⁻). scielo.br This process has been extensively studied using electrochemical methods like cyclic voltammetry. scielo.br The formation of this radical has been confirmed in biological systems, with intact rat hepatocytes having been shown to reduce nitrofurazone to its nitro anion radical, which can be detected by electron spin resonance (ESR) spectroscopy. nih.gov

The stability of this radical is a critical factor in its subsequent reactions. Studies on the parent compound, nitrofurazone, in aprotic media such as ionic liquids, provide insight into the kinetics of the radical's decay. The decay is typically a second-order reaction, and its stability is influenced by the environment, such as the viscosity of the solvent and the nature of the surrounding ions. scielo.br

| Ionic Liquid | Decay Constant (k₂) [L mol⁻¹ s⁻¹] | Half-life (t₁/₂) [s] |

|---|---|---|

| BMImBF₄ | 1.5 (± 0.1) x 10¹ | 6.7 (± 0.5) |

| BMImTf₂N | 2.8 (± 0.1) x 10² | 0.36 (± 0.01) |

| BMMImTf₂N | 1.1 (± 0.1) x 10³ | 0.09 (± 0.01) |

Data sourced from electrochemical studies on nitrofurazone, providing a model for the behavior of its hydroxylated metabolite. scielo.br

Following the formation of the nitro anion radical, the reduction pathway continues through a series of further chemical transformations. Type I nitroreductases, which are oxygen-insensitive enzymes, catalyze the reduction of the nitro group through a two-electron mechanism, proceeding via a nitroso (R-NO) intermediate to generate a hydroxylamine (B1172632) (R-NHOH) derivative. researchgate.net This hydroxylamine species is often considered the ultimate reactive metabolite responsible for cytotoxicity. scielo.br It can be further metabolized to form highly reactive species such as a nitrenium ion, which can then readily react with cellular nucleophiles like proteins and DNA. researchgate.net

Cellular Responses and Pathway Modulation

The generation of reactive intermediates from this compound within a cell triggers a cascade of cellular stress responses. nih.gov These reactive species, including the nitro radical anion and its downstream products, can lead to oxidative stress, overwhelming the cell's natural antioxidant defenses. This disruption of cellular homeostasis can modulate various signaling pathways crucial for cell survival, proliferation, and death. longdom.org

For instance, byproducts of cellular stress are known to influence key inflammatory and survival pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPK). nih.gov The modulation of these pathways can have dual effects, either promoting cell survival as a coping mechanism or, if the stress is too severe, triggering programmed cell death (apoptosis). nih.govplos.org The accumulation of damaged proteins and induction of DNA damage by the reactive metabolites can activate intrinsic apoptotic pathways, leading to the activation of caspases and the eventual dismantling of the cell. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Structural Modifications on Biological Activity of Nitrofuran Analogues

Structural modifications of the nitrofuran scaffold have a profound impact on the biological activity of these compounds. ijabbr.com These modifications can influence the compound's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties. nih.gov

The nature and position of substituents on the nitrofuran ring and its side chains play a critical role in determining the activity profile. ontosight.ai For instance, in a series of nitrofuran derivatives, the presence of a 5-nitro-2-furyl moiety was found to be essential for antitubercular activity. ontosight.ai The introduction of different substituents can modulate the electronic and steric properties of the molecule, thereby affecting its binding to target enzymes. nih.gov

Studies on various nitrofuran analogues have demonstrated that even minor structural variations can lead to significant changes in their antimicrobial activity. mjima.org For example, the substitution of an azo group with an isosteric heterocycle can render nitrofuran compounds less cytotoxic while directing their activity towards specific bacterial targets. mdpi.com In some cases, the addition of lipophilic groups like chloro or trifluoromethyl to the core structure negatively impacts antibacterial activity. mdpi.com Conversely, attaching methoxycarbonyl and methoxy (B1213986) groups to the nitrofuran ring can drastically alter inhibitory potency. ijabbr.com

Research on nitrofuran derivatives has also shown that modifications to the outer phenyl and piperidine (B6355638) rings can improve pharmacokinetic properties. nih.gov Introducing solubilizing and metabolically blocking functional groups can enhance solubility and decrease protein binding. nih.gov For example, compounds with phenyl morpholine (B109124) and pyridyl morpholine outer rings have been identified as potent anti-tuberculosis agents. nih.gov

The following table summarizes the effects of different substituents on the activity of nitrofuran analogues:

| Substituent/Modification | Effect on Activity | Reference |

| 5-Nitro-2-furyl moiety | Essential for antitubercular activity | ontosight.ai |

| Azo group substitution with isosteric heterocycle | Can reduce cytotoxicity and target specific bacteria | mdpi.com |

| Chloro or trifluoromethyl groups on the core | Can negatively impact antibacterial activity | mdpi.com |

| Methoxycarbonyl and methoxy groups on the ring | Can drastically change inhibitory potency | ijabbr.com |

| Phenyl morpholine and pyridyl morpholine outer rings | Potent anti-tuberculosis activity | nih.gov |

| Small alkyl substituents at position 3 of the furan (B31954) ring | Enhance genotoxic activity | nih.gov |

| Longer aliphatic chains at position 3 | Decrease genotoxic activity | nih.gov |

| Methoxy group at position 7 of a nitronaphthofuran structure | Increased genotoxic activity | nih.gov |

The furan ring and the nitro group are fundamental pharmacophoric features for the biological activity of this class of compounds. ontosight.aidoaj.org The nitro group, in particular, is crucial for the antimicrobial action of nitrofurans. researchgate.netontosight.ai It is believed that the cytotoxicity of these compounds depends on the enzymatic reduction of the nitro group, which leads to the formation of reactive intermediates that can damage cellular macromolecules like DNA. researchgate.netacs.orgnih.gov The 5-nitro group is essential for the bioactivation of these prodrugs in parasites and bacteria. nih.gov

Computational Modeling for Activity Prediction

Computational modeling has become an indispensable tool in the study of nitrofuran analogues, enabling the prediction of their biological activity and providing insights into their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. arxiv.orgslideshare.net Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been applied to nitrofuran derivatives to understand the structural requirements for their activity. aimspress.comnih.gov

2D-QSAR studies on nitrofuran analogues have utilized various descriptors, including constitutional, functional, topological, and electronic parameters, to build predictive models. doaj.orgaimspress.com These models have successfully explained a significant portion of the variance in the antitubercular activity of these compounds. doaj.org For example, a 2D-QSAR study on nitrofuran derivatives identified the importance of descriptors related to the number of double bonds, sulfur atoms, and the presence of specific fragments like thiazole (B1198619) and morpholine for antitubercular activity. doaj.org

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligand and its target. nih.govmdpi.com These models have been used to predict the anti-tumor activity of related nitrogen-mustard compounds and the mutagenicity of nitroaromatic compounds. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netajprd.com This method is widely used to understand drug-receptor interactions and to predict the binding affinity of ligands to their target proteins. researchgate.netajprd.com

Molecular docking studies on nitrofuran derivatives have been performed against various biological targets, including E. coli nitroreductase. researchgate.netajprd.com These studies have provided valuable insights into the binding modes of these compounds and the key amino acid residues involved in the interaction. researchgate.net For example, a docking study of several nitrofuran derivatives, including 4-Hydroxynitrofurazone, against E. coli nitroreductase (PDB ID: 1YLU) revealed binding scores ranging from -5.9 to -8.8 Kcal/mol. researchgate.netajprd.com this compound itself had a docking score of -8.3 kcal/mol. ajprd.com These simulations help in understanding how structural modifications can influence the binding affinity and, consequently, the biological activity. mdpi.com

The table below shows the docking scores of several nitrofuran derivatives against E. coli nitroreductase:

| Compound | Docking Score (Kcal/mol) | Reference |

| Hydroxymethyl nitrofurantoin (B1679001) | -8.8 | ajprd.com |

| Nifuroxazide | -8.4 | ajprd.com |

| This compound | -8.3 | ajprd.com |

| Nitrofurantoin (Standard) | -8.1 | ajprd.com |

| Furazolidone | -7.6 | ajprd.com |

| Nitrofurazone (B1679002) | -7.3 | ajprd.com |

| Nifuroxime | -6.1 | ajprd.com |

| Nifurtimox | -5.9 | ajprd.com |

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. aimspress.comresearchgate.net For nitrofuran analogues, pharmacophore mapping studies have highlighted the importance of negative potential regions above the oxygen atoms of the nitro group for potent antitubercular activity. aimspress.com

Electronic feature analysis, often coupled with pharmacophore mapping, examines the electronic properties of the molecules, such as electrostatic potential and molecular orbitals, to understand their reactivity and interaction with biological targets. ontosight.ai These analyses have confirmed the crucial role of the nitro group's electron-withdrawing effect in the biological activity of nitrofuran derivatives. ontosight.ai

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

Spectroscopic techniques are indispensable for revealing the molecular structure of 4-Hydroxynitrofurazone. researchgate.net By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. core.ac.uknih.gov It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. hw.ac.uklibretexts.org In the context of this compound, both ¹H and ¹³C NMR would be employed to gain a comprehensive structural understanding.

¹H NMR spectroscopy would provide information about the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton. libretexts.org Splitting patterns, or multiplicity, arise from the interaction of neighboring protons and follow the n+1 rule, where 'n' is the number of neighboring protons. chemguide.co.uk

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its chemical environment (e.g., part of an aromatic ring, bonded to an oxygen or nitrogen). core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic CH | 7.0 - 8.5 | Doublet, Multiplet | Protons on the furan (B31954) and phenyl rings will have distinct signals based on their substitution pattern. |

| Aldehydic CH | 9.5 - 10.5 | Singlet | The proton of the formyl group is typically found in this downfield region. |

| Hydroxyl OH | Variable | Broad Singlet | The chemical shift is dependent on solvent and concentration; may exchange with D₂O. |

| ¹³C NMR | |||

| Aromatic C | 110 - 160 | Carbons within the furan and phenyl rings. | |

| Carbonyl C=O | 180 - 200 | The carbon of the aldehyde group. | |

| C-NO₂ | ~150 | The carbon atom attached to the nitro group. | |

| C-OH | 150 - 160 | The carbon atom attached to the hydroxyl group. |

Note: The data in this table is predicted and would need to be confirmed by experimental analysis.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy measures the absorption of UV light by a molecule, which provides information about the electronic transitions within the molecule. msu.edu This technique is particularly useful for identifying the presence of chromophores, which are parts of a molecule that absorb light. In this compound, the conjugated system of the nitro-substituted furan ring and the phenyl ring constitutes a significant chromophore.

The UV spectrum of this compound would be expected to show one or more strong absorption bands. The wavelength of maximum absorbance (λ_max_) is characteristic of the conjugated system. The presence of the hydroxyl and nitro groups will also influence the position and intensity of these absorption bands.

Mass Spectrometry (MS) and High-Resolution MS

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.dechemguide.co.uk It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis. wpmucdn.comlibretexts.org

In a typical MS experiment, the this compound molecule would be ionized, often resulting in a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or more decimal places. measurlabs.comresearchgate.net This high accuracy allows for the determination of the elemental formula of the molecular ion and its fragments, which is a critical step in confirming the identity of a new compound or an unknown substance. spectralworks.comnih.gov HRMS can differentiate between compounds that have the same nominal mass but different elemental compositions. sciex.com

Table 2: Potential Mass Spectrometry Fragments of this compound

| Fragment | Proposed Structure | Significance |

| [M]⁺ | The intact ionized molecule | Confirms the molecular weight of the compound. |

| [M-NO₂]⁺ | Loss of the nitro group | A common fragmentation pathway for nitroaromatic compounds. |

| [M-OH]⁺ | Loss of the hydroxyl group | Indicates the presence of a hydroxyl substituent. |

| [M-CHO]⁺ | Loss of the formyl group | Characteristic of an aldehyde functionality. |

Note: The fragmentation pattern would need to be determined experimentally.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. researchgate.netunl.eduscirp.org These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. nih.gov For the analysis of this compound, a reversed-phase HPLC method would likely be employed. mdpi.com In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) and water. dergipark.org.tr

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification under specific chromatographic conditions. Quantification is achieved by measuring the area of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentration. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, e.g., 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Methanol/Acetonitrile and water (with or without a pH modifier like acetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector set at the λ_max of this compound |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Note: These are example parameters and would require optimization for a specific application.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis and separation of compounds. iitg.ac.inwvu.eduresearchgate.net In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, is coated onto a plate of glass, plastic, or aluminum. researchgate.net

A small spot of the sample containing this compound is applied to the plate, which is then placed in a developing chamber with a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

The position of the separated compound is identified by its retardation factor (R_f_), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net The R_f_ value is a characteristic of the compound in a specific TLC system and can be used for identification by comparison with a standard. Visualization of the spots can be achieved under UV light, as the conjugated system of this compound is expected to be UV-active, or by using specific staining reagents. illinois.edu

Electrochemistry Coupled with Mass Spectrometry (EC-MS)

Electrochemistry Coupled with Mass Spectrometry (EC-MS) is a powerful hybrid technique used for the characterization and quantification of electroactive compounds and their transformation products. nih.gov It combines the separation and reaction-simulating capabilities of electrochemistry (EC) with the sensitive detection and structural elucidation power of mass spectrometry (MS). thermofisher.com In this setup, an electrochemical cell is connected directly (online) or indirectly (offline) to the ion source of a mass spectrometer. mdpi.com As the analyte passes through the electrochemical cell, it can be subjected to a specific voltage potential, causing it to oxidize or reduce on the surface of a working electrode. nih.gov The resulting products are then immediately introduced into the mass spectrometer for analysis.

This technique is particularly valuable in pharmaceutical research as it can effectively mimic the oxidative metabolic reactions that drugs undergo in the body (Phase I metabolism). nih.govthermofisher.com For a compound like this compound, which is a known oxidation metabolite of the drug nitrofural, EC-MS provides a means to generate and identify such products in a controlled laboratory setting. nih.govmdpi.com By simulating the formation of this compound from its parent compound, researchers can study degradation pathways, identify potential impurities, and gain insight into the drug's stability. mdpi.com The online mode of EC-MS is especially advantageous as it allows for the detection of both stable and short-lived reactive intermediates that might otherwise be missed. mdpi.com

The data generated from EC-MS analysis, including accurate mass measurements and fragmentation patterns from high-resolution mass spectrometers (HR-MS), allows for the confident identification of transformation products. mdpi.com This approach serves as a rapid and effective tool for identifying a molecule's potential sites of oxidation, often referred to as "molecular soft spots." thermofisher.com

Table 1: Example of Instrumental Parameters for EC-MS Analysis This table outlines typical parameters for an EC-MS system used in the study of drug metabolites, based on research involving related hydrazone compounds. mdpi.com

| Parameter | Setting |

| EC System | ROXY EC System with µ-PrepCell™ 2.0 |

| Mass Spectrometer | High-Resolution Q-TOF (e.g., Bruker Maxis 4G) |

| Ionization Mode | ESI (Positive or Negative, depending on analyte) |

| Nebulizer Gas Pressure | 0.4 bar |

| Dry Gas Flow | 4 L/min |

| Dry Temperature | 180 °C |

| Capillary Voltage | +2800 V |

| End Plate Voltage | -500 V |

| Mass Range | 50 - 1000 m/z |

Validation of Analytical Procedures in Research Contexts

The validation of an analytical procedure is the process of providing documented evidence that the method is suitable for its intended purpose. europa.euresearchgate.net It is a fundamental requirement in chemical analysis to ensure that the data generated is reliable, accurate, and reproducible. wjarr.com For a compound like this compound, any quantitative or qualitative method developed for its analysis in a research context must undergo a thorough validation process. The International Conference on Harmonisation (ICH) provides a widely accepted framework outlining the key characteristics to be evaluated during validation. europa.eu

Validation applies to newly developed methods as well as established methods being used in a new environment or by a different analyst. wjarr.com The objective is to demonstrate the method's performance and to define the criteria for when the analytical system is considered to be in a state of statistical control. pfigueiredo.org

The core parameters evaluated during method validation include:

Accuracy : This expresses the closeness of the test results obtained by the method to the true value. pfigueiredo.org It is often assessed by analyzing a certified reference material or by comparing the results to a second, well-characterized method. europa.eu Accuracy should be evaluated across a range of concentrations, typically 80% to 120% of the expected sample concentration.

Precision : Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is typically considered at three levels:

Repeatability : Precision under the same operating conditions over a short interval.

Intermediate Precision : Precision within the same laboratory but with variations such as different days, analysts, or equipment. europa.eu

Reproducibility : Precision between different laboratories, often assessed through collaborative studies. pfigueiredo.org

Specificity : This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com

Linearity and Range : Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of accuracy, precision, and linearity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. wjarr.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. wjarr.com

Table 2: Key Validation Parameters and Common Acceptance Criteria This table summarizes the essential characteristics of a validated analytical method as per established guidelines. europa.eu

| Validation Parameter | Description | Common Acceptance Criteria Example |

| Accuracy | Closeness of the measured value to the true value. | Mean recovery of 98.0% to 102.0% over 3 concentration levels (e.g., 80%, 100%, 120%). |

| Precision | Agreement between a series of measurements. | Repeatability/Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2%. |

| Specificity | Ability to measure the analyte in the presence of other components. | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity should pass. |

| Linearity | Proportionality of the measured value to the concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the nominal concentration for an assay. |

| LOQ | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; RSD for precision at this level should be specified (e.g., ≤ 10%). |

| LOD | The lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3. |

| Robustness | The ability to withstand small, deliberate changes in method parameters. | System suitability parameters (e.g., peak tailing, resolution) remain within defined limits when parameters are varied. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations have been instrumental in elucidating the electronic properties of nitrofuran compounds, including derivatives like 4-hydroxynitrofurazone. tandfonline.comrsc.org These calculations, often employing methods like Density Functional Theory (DFT) or Møller–Plesset perturbation theory (MP2), allow for the determination of key molecular descriptors. rsc.orgmdpi.comscirp.org For instance, the distribution of electron density, net atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be precisely calculated. tandfonline.com

Studies on related nitrofuran compounds have shown that modifications to the molecular structure, such as the introduction of a hydroxyl group, can significantly alter these quantum chemical parameters. tandfonline.com For example, changes in the LUMO energy and electron density on the nitro group are directly correlated with the compound's redox-cycling capabilities. tandfonline.com The introduction of a hydroxyl group in this compound is expected to influence its electronic structure, which in turn can affect its reactivity and biological activity.

Furthermore, QM calculations are crucial for understanding reaction mechanisms at an electronic level. By mapping the potential energy surface, transition states and reaction barriers can be identified, providing a detailed picture of chemical transformations. rsc.org This approach has been successfully applied to study various chemical reactions, including intramolecular nucleophilic additions and dehydration reactions, offering a framework for understanding similar processes involving this compound. rsc.orgchemrxiv.org

Table 1: Key Quantum Mechanical Descriptors for Nitrofuran Compounds

| Descriptor | Significance |

| LUMO Energy | Relates to the molecule's ability to accept electrons and its redox potential. tandfonline.com |

| Electron Density | Distribution of electrons within the molecule, indicating reactive sites. tandfonline.com |

| Net Atomic Charges | Provides insight into the polarity of bonds and intermolecular interactions. tandfonline.com |

| HOMO-LUMO Gap | An indicator of the molecule's chemical reactivity and kinetic stability. |

This table provides a generalized overview of key quantum mechanical descriptors and their significance in the context of nitrofuran compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of molecules like this compound. researchgate.netnih.gov These simulations model the movement of atoms over time, providing a detailed view of conformational changes and intermolecular interactions. researchgate.netbonvinlab.org By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations of a molecule and the energetic landscape that governs its flexibility. github.io

For a molecule like this compound, conformational analysis is crucial for understanding its interaction with biological targets. The relative orientation of the nitro group, the furan (B31954) ring, and the side chain can significantly impact its binding affinity and activity. MD simulations can be used to sample a wide range of conformations, identifying the most stable and frequently occurring structures. galaxyproject.org

These simulations are particularly valuable for studying molecules in a solvated environment, mimicking physiological conditions. nih.gov The interactions between this compound and surrounding water molecules can be explicitly modeled, providing insights into its solubility and transport properties. Furthermore, MD simulations can be combined with quantum mechanical calculations in what is known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. nih.gov This hybrid approach allows for a highly accurate description of the electronic structure of the reactive part of the molecule while treating the rest of the system with a more computationally efficient classical force field. chemrxiv.orgnih.gov

In Silico Prediction of Metabolic Transformations

Predicting the metabolic fate of a compound is a critical aspect of chemical research, and in silico tools have become indispensable in this area. pensoft.netlhasalimited.org For this compound, computational models can predict potential metabolic transformations, helping to identify likely metabolites. mdpi.com These prediction tools often utilize knowledge-based systems that contain information on a vast number of known biotransformations. pensoft.netlhasalimited.org

Software platforms like Meteor Nexus and BioTransformer can predict the products of both Phase I and Phase II metabolism. pensoft.netosti.govnih.gov For this compound, these tools might predict further oxidation, reduction of the nitro group, or conjugation reactions. The prediction of metabolic "soft spots" – sites on the molecule most likely to be metabolized – can guide the design of more stable analogues. pensoft.net

One known oxidation metabolite of the parent compound, nitrofurazone (B1679002), is this compound itself. mdpi.com In silico systems can help to elucidate the enzymatic pathways responsible for this and other transformations. These computational approaches can also predict the formation of reactive metabolites, which may have toxicological implications. pensoft.net A comparison of in silico predictions with experimental results from electrochemical studies can provide a more comprehensive understanding of the compound's metabolic profile. mdpi.com

Electrochemical Behavior Modeling and Simulation

The electrochemical behavior of this compound is intrinsically linked to its chemical structure and can be effectively modeled and simulated. mdpi.com Electrochemical techniques, such as cyclic voltammetry, can be used to study the oxidation and reduction processes of the molecule. mdpi.com These experimental studies can be complemented by computational modeling to gain a deeper understanding of the underlying mechanisms.

Modeling the electrochemical behavior often involves simulating the electron transfer processes and subsequent chemical reactions. For nitroaromatic compounds like this compound, the reduction of the nitro group is a key electrochemical process. Computational models can help to predict the reduction potentials and identify the intermediates and final products of the electrochemical reactions. mdpi.com

The insights gained from these simulations are valuable for several reasons. They can help to explain the mechanism of action of nitrofurans, which is believed to involve the reduction of the nitro group to form reactive radical species. Furthermore, understanding the electrochemical properties is crucial for the development of analytical methods for the detection of this compound and related compounds.

Application of Machine Learning and Artificial Intelligence in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of ML in chemistry, can be developed to correlate the structural features of this compound and related compounds with their biological effects. nih.govnih.gov These models can then be used to screen virtual libraries of compounds and identify new molecules with potentially improved properties.

More advanced deep learning techniques are also being applied to chemical research. nih.gov For example, neural networks can be used to predict the outcomes of chemical reactions or to design novel molecules with desired characteristics. nih.gov As more data on this compound and other nitrofurans becomes available, ML and AI will undoubtedly play an increasingly important role in understanding their chemical and biological properties. researchgate.net

Environmental Distribution and Degradation Research

Pathways of Environmental Transformation of Related Nitrofuran Compounds

The transformation of nitrofuran antibiotics in the environment is governed by a combination of chemical and biological processes. These processes determine the persistence and potential impact of these compounds in various environmental compartments.

Hydrolytic Stability and Degradation

Hydrolysis is a key abiotic degradation pathway for many pharmaceuticals. For nitrofuran compounds, hydrolytic stability is significantly influenced by pH and temperature. A study on nitrofurantoin (B1679001), a structurally related nitrofuran, revealed that its degradation is much slower in acidic solutions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) conditions at various temperatures. nih.gov The hydrolysis of nitrofurantoin follows first-order kinetics, with half-lives ranging from 0.5 days at pH 9 and 60°C to as long as 3.9 years at pH 4 and 20°C. nih.govresearchgate.net

The degradation pathways are pH-dependent and can involve the protonation of the nitrofurantoin molecule followed by the cleavage of the N-N single bond, cleavage of the heterocyclic non-aromatic ring, and reduction of the non-aromatic heterocyclic ring. nih.gov The activation energies (Ea) for the hydrolysis of nitrofurantoin were determined to be 100.7 kJ mol⁻¹ at pH 4, 111.2 kJ mol⁻¹ at pH 7, and 102.3 kJ mol⁻¹ at pH 9. nih.govresearchgate.net The rate of hydrolysis was observed to increase by a factor of 3.4 to 3.9 for every 10°C rise in temperature. nih.govresearchgate.net

Table 1: Hydrolysis Half-lives of Nitrofurantoin at Different pH and Temperatures

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 4 | 20 | 3.9 years |

| 7 | 20 | - |

| 9 | 20 | - |

| 4 | 40 | - |

| 7 | 40 | - |

| 9 | 40 | - |

| 4 | 60 | - |

| 7 | 60 | - |

| 9 | 60 | 0.5 days |

Data derived from Biošić et al., 2017. nih.govresearchgate.net

Photolytic Degradation in Aqueous Systems

Photolysis, or degradation by light, is a major environmental fate process for nitrofurans due to their strong absorption of light in the sunlight spectrum. epa.gov Research on nitrofuran antibiotics such as furaltadone, furazolidone, and nitrofurantoin has shown that direct photolysis is the dominant degradation pathway in aquatic environments. nih.govacs.orgwanfangdata.com.cnumn.edu

The direct photolysis half-lives for these compounds in mid-summer at 45° N latitude are very short, ranging from 0.080 to 0.44 hours. nih.govacs.org This rapid degradation significantly outpaces indirect photochemical processes involving reactive oxygen species like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which have calculated half-lives of 120-1900 hours and 74-82 hours, respectively. nih.govacs.org The primary photodegradation product of these nitrofurans is often nitrofuraldehyde, which is itself photolabile. nih.govacs.org The photolysis of nitrofuraldehyde can produce nitric oxide (NO), which is readily oxidized to nitrous acid, potentially leading to an autocatalytic degradation of the parent nitrofuran compound. nih.govacs.org

Aerobic and Anaerobic Biodegradation in Soil and Sediment

The biodegradation of nitrofuran compounds by microorganisms is a critical process in soil and sediment. Studies have shown that various environmental bacterial strains are capable of degrading nitrofurantoin, with removal efficiencies ranging from 50% to 90% over a 28-day period. mdpi.com The degradation can be influenced by the presence of other carbon sources and the specific microbial species present. mdpi.comscispace.com For instance, some studies have noted a rapid increase in nitrofurantoin degradation after the second day of cultivation with certain bacterial strains like Serratia marcescens, Stenotrophomonas maltophilia, and Rhizobium radiobacter. scispace.com

The presence of oxygen can also significantly affect the degradation rates of antibiotics. For many antibiotics, anaerobic conditions lead to longer half-lives compared to aerobic conditions. nih.govfrontiersin.org For example, the half-lives of several antibiotics increased under anaerobic conditions. nih.govfrontiersin.org This suggests that the efficiency of biodegradation of nitrofuran compounds in the environment will be highly dependent on the redox conditions of the soil or sediment. The central role of microorganisms in the degradation of antibiotics is confirmed by comparing degradation rates in sterile versus non-sterile soils, where half-lives are significantly shorter in the presence of native microbial populations. frontiersin.org

Sorption and Mobility in Environmental Compartments

The mobility of nitrofuran compounds in the environment is largely controlled by their sorption to soil and sediment particles. Sorption behavior is influenced by the physicochemical properties of both the compound and the environmental matrix, such as organic carbon content, pH, and ionic strength. nih.govresearchgate.net

A study on nitrofurantoin found that its sorption coefficients (Kd) ranged from 3.967 to 5.121 mL/g for sediment samples and from 3.634 to 43.06 mL/g for soil samples. nih.gov An increase in the ionic strength and pH of the solution was found to reduce the sorption of nitrofurantoin. nih.gov The sorption kinetics of nitrofurantoin are best described by a pseudo-second-order model. nih.gov The mobility of veterinary pharmaceuticals in soil can vary widely, with reported sorption coefficients (Kd,solid) ranging from 0.2 to 6,000 L/kg. researchgate.net For some compounds, association with dissolved organic matter can also be a significant factor in their transport. researchgate.net

Table 2: Sorption Coefficients (Kd) of Nitrofurantoin in Soil and Sediment

| Sample Type | Kd Range (mL/g) |

|---|---|

| Sediment | 3.967 - 5.121 |

| Soil | 3.634 - 43.06 |

Data derived from Biošić et al., 2019. nih.gov

Bioaccumulation Potential Assessment

The potential for nitrofuran compounds to be taken up and accumulate in living organisms is a key aspect of their environmental risk assessment. Studies have demonstrated the uptake and accumulation of nitrofurans in plants. For example, spring onions grown in contaminated soil showed high rates of uptake and accumulation of nitrofurans in their edible parts. acs.orgresearchgate.net This indicates a potential pathway for human exposure through the consumption of contaminated food crops. acs.org

The accumulation of antibiotic residues in fish tissues is another concern, occurring through direct exposure or via the food chain. mdpi.com The transfer of contaminants through aquatic food webs can lead to increased concentrations in predatory species. mdpi.com While some studies suggest a potential risk of biomagnification of nitrofurans, other research on the macroalgae Ulva lactuca indicated a decrease in the internal concentration of furaltadone, suggesting that depuration and metabolism mechanisms may play a role in mitigating bioaccumulation in some organisms. uc.pt

Methodologies for Environmental Fate Studies

A variety of analytical methods are employed to study the environmental fate of nitrofuran compounds. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detectors is a common technique for quantifying nitrofurans and their degradation products in environmental samples. amazonaws.comvliz.be

For determining hydrolytic degradation, studies often involve incubating the compound in buffered solutions at different pH values and temperatures, with periodic sampling and analysis to determine the rate of disappearance. nih.gov Photodegradation studies typically expose aqueous solutions of the compound to simulated or natural sunlight and monitor its decay over time. nih.govacs.org Biodegradation studies often utilize soil or sediment microcosms, sometimes with the addition of specific microbial consortia, to assess the rate and extent of mineralization under controlled aerobic or anaerobic conditions. mdpi.comnih.gov

Sorption studies are frequently conducted using batch equilibrium experiments, where the compound is equilibrated with soil or sediment slurries, and the distribution between the solid and aqueous phases is measured. nih.gov Bioaccumulation studies may involve exposing organisms like plants or aquatic species to contaminated media and measuring the concentration of the compound in their tissues over time. acs.orguc.pt

The analysis of nitrofuran metabolites is crucial for a comprehensive understanding of their environmental fate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and specific detection of these metabolites, even at very low concentrations. vliz.beresearchgate.net

Q & A

Advanced Research Question

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density, HOMO-LUMO gaps, and Fukui indices for reactive sites.

- Molecular docking (AutoDock Vina) to explore binding modes with target enzymes (e.g., nitroreductases).

- Validate predictions with experimental kinetic data or crystallographic evidence .

How can researchers ensure FAIR-compliant data management for this compound studies?

Basic Research Question

- Use repositories like Chemotion or RADAR4Chem for raw spectral data, crystallographic files (CIF), and assay results.

- Annotate datasets with metadata (e.g., synthesis conditions, instrument parameters) using domain-specific ontologies.

- Adopt electronic lab notebooks (ELNs) for real-time data tracking and version control .

What strategies are effective in resolving crystallographic ambiguities for this compound derivatives?

Advanced Research Question

- Collect high-resolution X-ray diffraction data (≤ 1.0 Å) and refine structures using SHELXL.

- Analyze hydrogen-bonding networks (e.g., Hirshfeld surfaces) to confirm supramolecular interactions.

- Cross-check with computed lattice energies (DFT-D3) to validate packing arrangements. Deposit final structures in CCDC with full accessibility .

How should toxicity studies for this compound balance in vitro and in vivo models?

Advanced Research Question

- Prioritize OECD-compliant assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).

- For in vivo studies, use rodent models with dose ranges reflecting human exposure scenarios.

- Include histopathology, hematology, and biomarker analysis (e.g., ALT/AST for hepatotoxicity).

- Address ethical compliance (IACUC approval) and waste disposal protocols .

What are the best practices for synthesizing isotopically labeled this compound for metabolic tracing?

Advanced Research Question

- Use ¹³C/¹⁵N-labeled precursors in hydroxylation reactions, monitored by isotopic enrichment (LC-MS).

- Optimize reaction conditions (catalyst, solvent) to maximize yield and minimize unlabeled byproducts.

- Validate labeling efficiency via NMR isotope shift analysis and MS isotopic patterns .

How can researchers mitigate risks when handling this compound in laboratory settings?

Basic Research Question

- Use fume hoods for powder handling to prevent inhalation.

- Wear PPE: nitrile gloves, safety goggles, and lab coats rated for chemical resistance.

- Store in airtight containers away from light/moisture. Dispose of waste via certified hazardous waste programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.